4-Fluoropiperidine-4-carbonitrile

Description

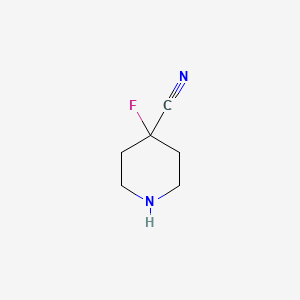

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoropiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2/c7-6(5-8)1-3-9-4-2-6/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEYWONXIDDLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677559 | |

| Record name | 4-Fluoropiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263281-75-9 | |

| Record name | 4-Fluoropiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 4 Fluoropiperidine 4 Carbonitrile Architectures

Conformational Analysis of Fluorinated Piperidine (B6355638) Scaffolds

The conformational preferences of the piperidine ring are a cornerstone of its chemistry. The introduction of substituents, particularly the highly electronegative fluorine atom and a carbonitrile group at the C4 position, significantly influences the ring's dynamics and the spatial orientation of these groups.

The six-membered piperidine ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. fiveable.me This chair form is significantly more stable than other conformers like the boat or twist-boat. fiveable.mepsu.edu The energy difference between the chair and the twist-boat conformation of cyclohexane is approximately 5.5 kcal/mol. psu.edu While the chair form is the ground state, certain substitution patterns can lead to the contribution of boat forms in the conformational equilibrium. ias.ac.in For hindered piperidines, spectroscopic evidence has indicated the presence of boat form conformers. ias.ac.in In the context of 4-Fluoropiperidine-4-carbonitrile, the chair conformation is the expected and most stable arrangement.

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Strain Factors |

| Chair | 0 | Minimal angle and torsional strain. fiveable.me |

| Twist-Boat | 5.5 | Higher torsional and steric strain. psu.edu |

| Boat | 6.6 | Significant steric (flagpole) and torsional strain. psu.edu |

A striking feature observed in many fluorinated piperidines is the preference for the fluorine atom to occupy an axial position, which contrasts with the typical preference for larger substituents to be in the equatorial position to avoid steric hindrance. researchgate.netbeilstein-journals.org This "axial-F preference" is a result of stabilizing electronic interactions. nih.govnih.gov Computational and experimental studies on various fluorinated piperidines, such as 3-fluoropiperidine (B1141850) and its derivatives, consistently show a strong preference for the axial conformer in solution. d-nb.inforesearchgate.net For instance, in protonated 3-fluoropiperidine, the axial conformer is preferred by approximately 5.0 kcal/mol over the equatorial form. beilstein-journals.org This preference is attributed to stabilizing charge-dipole interactions and hyperconjugation. d-nb.infonih.gov

Solvent polarity plays a crucial role in the conformational equilibrium of fluorinated piperidines. nih.govd-nb.info Computational analyses indicate that the stability of the more polar axial-fluorine conformer increases with rising solvent polarity. nih.govd-nb.info In some cases, changing the solvent can even invert the conformational preference. For example, certain N-protected 3,5-difluoropiperidines adopt an equatorial fluorine orientation in a nonpolar solvent like chloroform, but this preference is inverted to favor the axial conformation in a highly polar solvent like DMSO. nih.govd-nb.info This phenomenon highlights the ability to manipulate the conformational structure by altering the solvent environment. nih.gov

Table 2: Solvent Polarity Effect on the Conformational Preference of 3,5-difluoropiperidine (B12995073) (2C)

| Solvent | Dielectric Constant (ε) | Free Enthalpy Difference (ΔGa–e in kcal/mol) | Preferred Conformation |

| Benzene (C₆H₆) | 2.3 | +0.2 | Axial nih.govd-nb.info |

| Chloroform (CHCl₃) | 4.8 | +0.5 | Axial nih.govd-nb.info |

| Dichloromethane (CH₂Cl₂) | 8.9 | +0.6 | Axial nih.govd-nb.info |

| DMSO | 46.7 | +0.8 | Axial nih.govd-nb.info |

| Water (H₂O) | 80.1 | +0.8 | Axial nih.govd-nb.info |

The preference for an axial fluorine in many piperidine scaffolds is governed by a delicate balance of several forces. nih.gov Key among these are electrostatic interactions, particularly the charge-dipole interaction between the carbon-fluorine bond and the protonated nitrogen (C-F···H-N+), and hyperconjugative interactions. d-nb.infonih.govacs.org

Electrostatic Interactions : In protonated piperidines, the attraction between the partial negative charge on the axial fluorine and the positive charge on the nitrogen atom significantly stabilizes the axial conformer. nih.govacs.org This effect is a dominant factor in HCl-analogues of fluorinated piperidines. nih.govd-nb.info

Hyperconjugation : Electron donation from anti-periplanar C-H bonds into the antibonding orbital of the C-F bond (σC-H → σ*C-F) can also stabilize the axial orientation. nih.govd-nb.info This is often referred to as the fluorine gauche effect and plays a significant role in TFA- and NH-analogues. nih.govd-nb.info

Steric Repulsion : While electronic factors often dominate, steric hindrance can also influence conformational preferences, sometimes promoting the axial orientation of fluorine to minimize other steric clashes within the molecule. nih.govd-nb.info

The relative contribution of these forces depends on the specific substitution pattern and the nature of the nitrogen substituent on the piperidine ring. nih.govd-nb.info

Electronic Structure and Bonding Analysis

The unique properties of organofluorine compounds are intrinsically linked to the nature of the carbon-fluorine bond.

The bond between carbon and fluorine is a highly polar covalent bond, a consequence of fluorine's exceptional electronegativity (4.0 on the Pauling scale) compared to carbon (2.5). wikipedia.org This polarity results in a significant bond dipole moment, with electron density concentrated around the fluorine atom. wikipedia.org

Key characteristics of the C-F bond include:

High Bond Strength : The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol. wikipedia.org For comparison, the BDE for the C-F bond in fluoromethane (B1203902) is 115 kcal/mol, which is considerably stronger than a typical C-H bond (104.9 kcal/mol in methane). wikipedia.orgucd.ie This high bond energy contributes to the metabolic stability of fluorinated compounds. nih.gov

Short Bond Length : The C-F bond is relatively short, typically around 1.35 Å. wikipedia.org This is shorter than other carbon-halogen bonds as well as C-N and C-O single bonds, partly due to the ionic character and electrostatic attraction between the partial charges on carbon and fluorine. wikipedia.org

Table 3: Properties of the Carbon-Fluorine Bond

| Property | Typical Value | Significance |

| Bond Dissociation Energy | ~115-130 kcal/mol | High chemical and metabolic stability. nih.govwikipedia.org |

| Bond Length | ~1.35 Å | Contributes to molecular structure and stability. wikipedia.org |

| Polarity | Highly Polar (Cδ+—Fδ−) | Influences electrostatic interactions and reactivity. wikipedia.org |

Charge Distribution Analysis and Polarity Effects

The introduction of a fluorine atom and a nitrile group at the C4 position of the piperidine ring significantly alters the molecule's electronic landscape. The high electronegativity of fluorine and the electron-withdrawing nature of the cyano group create a complex interplay of inductive and stereoelectronic effects, which in turn dictate the molecule's polarity and intermolecular interactions.

Computational studies on related fluorinated piperidines have shown that the presence of a fluorine atom can substantially impact the pKa of the piperidine nitrogen. d-nb.infonih.gov This is a direct consequence of the altered charge distribution. In the case of this compound, the electron density is expected to be significantly polarized. The fluorine and nitrogen atoms of the cyano group will draw electron density away from the piperidine ring, particularly from the C4 carbon. This inductive withdrawal of electrons influences the basicity of the piperidine nitrogen, making it less available for protonation compared to unsubstituted piperidine.

Molecular electrostatic potential (MEP) maps are a powerful tool for visualizing charge distribution. For a molecule like this compound, the MEP would show a region of negative potential (red/yellow) around the fluorine and cyano-nitrogen atoms, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms on the piperidine ring and the nitrogen would exhibit positive potential (blue), highlighting their potential as hydrogen bond donors.

The interplay of these polar groups also influences the conformational preference of the piperidine ring. Studies on similar 4-fluoropiperidines have revealed a preference for the axial conformation of the fluorine atom, which can be attributed to a combination of hyperconjugation and dipole-dipole interactions. d-nb.infonih.govresearchgate.netbeilstein-journals.org The gauche effect, a stereoelectronic interaction, can also play a role in stabilizing certain conformations. youtube.com

Table 1: Calculated Atomic Charges of a Model Compound (1-Benzoyl-4-fluoropiperidine-4-carbonitrile)

| Atom | Calculated Charge (e) |

| F | -0.35 |

| N (nitrile) | -0.42 |

| C (nitrile) | +0.15 |

| C4 (ring) | +0.55 |

| N (ring) | -0.28 |

Mechanistic Elucidation via Computational Chemistry

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the evaluation of the energetic feasibility of different reaction pathways.

Transition State Characterization for Key Reactions

A plausible synthetic route to this compound involves the addition of a cyanide source to a 4-fluoropiperidinone precursor. The characterization of the transition state for this nucleophilic addition is crucial for understanding the reaction kinetics and stereoselectivity.

The transition state for the addition of a cyanide ion to a ketone typically involves the cyanide nucleophile approaching the electrophilic carbonyl carbon. libretexts.org Computational modeling of this process for 4-fluoropiperidinone would reveal the geometry of the transition state, including the forming C-C bond length and the angle of nucleophilic attack. The presence of the fluorine atom at the C4 position would likely influence the stability and geometry of this transition state through steric and electronic effects.

Another key reaction to consider is the fluorination of a piperidine precursor. For instance, the fluorodecarboxylation of a carboxylic acid precursor has been studied for the synthesis of related fluorinated piperidines. acs.org Computational analysis of such a reaction would involve characterizing the transition state of the decarboxylation step and the subsequent fluorine atom transfer.

Energetic Profiling of Proposed Synthetic Pathways

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energetic profile of a proposed synthetic pathway. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative measure of the reaction's feasibility.

For the synthesis of this compound, one could compare the energetic profiles of different synthetic strategies. For example, one pathway could involve the dearomatization and subsequent hydrogenation of a fluoropyridine precursor, a method that has been successfully applied to the synthesis of other fluoropiperidines. mdpi.com A computational study could evaluate the free energy changes for each step in this multi-step synthesis.

An alternative pathway might involve the cyclization of an acyclic precursor. A tandem Michael addition/intramolecular amino-nitrile cyclization has been reported for the synthesis of related heterocyclic systems. nih.gov An energetic profile of such a reaction would help in understanding the diastereoselectivity and the influence of catalysts.

Table 2: Illustrative Energetic Profile for a Hypothetical Two-Step Synthesis

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Step 1: Cyanide Addition | Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 | |

| Intermediate | -5.8 | |

| Step 2: Fluorination | Intermediate + Reagent | -5.8 |

| Transition State 2 (TS2) | +22.5 | |

| Products | -18.3 |

Note: This table presents a hypothetical energetic profile for illustrative purposes, as specific data for the synthesis of this compound is not available. The values are representative of typical organic reactions.

Application of Advanced Computational Methods

The complexity of molecular systems like this compound necessitates the use of sophisticated computational techniques to accurately model their behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov

For this compound, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformations of the piperidine ring. d-nb.infonih.gov

Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra for structural validation.

Determine NMR chemical shifts, aiding in the interpretation of experimental NMR data. d-nb.info

Compute the energies of different electronic states and reaction intermediates, as discussed in the previous sections. rsc.org

A systematic computational analysis of fluorinated piperidines using the M06-2X functional with a def2-QZVPP basis set has been shown to accurately predict experimentally observed conformers. researchgate.net Such a level of theory would be appropriate for detailed investigations of this compound.

Molecular Mechanics and Molecular Dynamics Simulations

While DFT is powerful for studying static properties and reaction mechanisms, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time.

Molecular mechanics force fields offer a computationally less expensive way to perform conformational analysis, which can be particularly useful for screening a large number of possible conformations before refining with higher-level methods like DFT. researchgate.net

Molecular dynamics simulations, on the other hand, solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. For this compound, MD simulations can be used to:

Study the conformational dynamics of the piperidine ring in different solvent environments. researchgate.netarabjchem.org

Investigate the solvation structure and the interaction of the molecule with solvent molecules.

Simulate the binding of the molecule to a biological target, providing insights into its potential pharmacological activity.

Explore the aggregation behavior of the molecule in solution.

The choice of force field is critical for the accuracy of MM and MD simulations. For a molecule containing fluorine, a force field that is specifically parameterized for fluorinated organic compounds would be necessary to obtain reliable results.

Computational Approaches for Molecular Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel therapeutic agents. For this compound and its derivatives, these computational approaches provide profound insights into molecular architecture, enabling the prediction of physicochemical properties and biological activity before their synthesis. This in-silico analysis facilitates the targeted design of molecules with optimized characteristics. Key computational methods employed include Density Functional Theory (DFT), molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies. researchgate.netingentaconnect.comdergipark.org.tr

Research on various fluorinated piperidine derivatives has revealed that the fluorine atom often prefers an axial orientation, a phenomenon that can be rationalized through computational analysis. nih.govmdpi.com DFT calculations, often performed at a high level of theory (e.g., M06-2X/def2-QZVPP), can quantify the energy differences between various conformers. d-nb.inforesearchgate.net These studies show that factors like solvation and the polarity of the surrounding environment play a major role in stabilizing specific conformers. nih.govnih.govresearchgate.net For example, computational analysis suggests that the stability of the more polar axial-fluoro conformer can increase with rising solvent polarity. d-nb.infonih.gov

Table 1: Illustrative Computational Data on Conformational Preferences of Fluorinated Piperidine Analogues

The following interactive table, based on published research for various N-substituted 3-fluoropiperidine and 3,5-difluoropiperidine analogues, demonstrates how computational methods are used to predict the relative stability (in kcal/mol) of different conformers. A negative ΔG value indicates a preference for the axial conformer.

Data adapted from computational studies on related fluorinated piperidine derivatives to illustrate the methodology. researchgate.net

Beyond conformational analysis, computational methods are crucial for predicting the physicochemical properties that determine a molecule's drug-likeness. journalofchemistry.orgdundee.ac.uk Properties such as pKa, lipophilicity (logP), and polar surface area (PSA) can be calculated for novel this compound architectures. tandfonline.com Altering the basicity of the piperidine nitrogen through fluorination can improve bioavailability by enhancing membrane permeation. tandfonline.com Molecular modeling studies suggest that a 4-fluoropiperidine (B2509456) can serve as a bioisostere for a piperazine (B1678402) ring, achieving a similar reduction in basicity compared to the parent piperidine. tandfonline.com

Table 2: Predicted Physicochemical Properties for this compound

This table shows key physicochemical properties for the parent compound, predicted using established computational algorithms. These values are critical in the initial stages of molecular design to assess potential pharmacokinetic behavior.

Data sourced from PubChem and calculated via computational models. uni.lu

Furthermore, molecular docking and dynamics simulations are employed to investigate how these designed molecules interact with their biological targets. mdpi.comresearchgate.netnih.gov These techniques model the binding of a ligand, such as a this compound derivative, into the active site of a protein. ingentaconnect.com This provides valuable information on binding affinity and the specific interactions—like hydrogen bonds or hydrophobic contacts—that stabilize the ligand-protein complex. mdpi.com The stability of these interactions can be further assessed over time using molecular dynamics simulations, which model the dynamic behavior of the complex under physiological conditions. researchgate.netmdpi.com These simulations help confirm the stability of binding modes predicted by docking and provide a more comprehensive understanding of the inhibitory mechanism. mdpi.comnih.gov

Role of 4 Fluoropiperidine 4 Carbonitrile As a Versatile Synthetic Building Block

Precursor for the Construction of Fluorinated Nitrogen-Containing Scaffolds

The presence of a fluorine atom in organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org Consequently, the development of methods to introduce fluorine into molecular frameworks is of great interest, particularly in medicinal chemistry. ekb.eg 4-Fluoropiperidine-4-carbonitrile serves as an excellent precursor for the synthesis of various fluorinated nitrogen-containing scaffolds.

The piperidine (B6355638) ring is a prevalent structural motif in many biologically active compounds and pharmaceuticals. mdpi.comchim.it The introduction of a fluorine atom onto this ring system, as seen in this compound, can lead to compounds with enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. ekb.egucd.ie For instance, the synthesis of fluorinated piperidines is a key area of research in drug discovery. chim.it

Furthermore, the nitrile group in this compound can be readily converted into other functional groups, such as amines or carboxylic acids. This versatility allows for the construction of a diverse range of fluorinated nitrogen-containing scaffolds. For example, the reduction of the nitrile group can yield a 4-aminomethyl-4-fluoropiperidine derivative, a scaffold that has been explored for its potential as a T-type Ca2+ channel antagonist. nih.govresearchgate.net

The synthesis of various fluorinated N-heterocycles is an active area of research, and building blocks like this compound are instrumental in these efforts. beilstein-journals.orgekb.eg The ability to construct these scaffolds is crucial for the development of new therapeutic agents and functional materials. beilstein-journals.org

Utility in the Assembly of Complex Molecular Architectures

The dual functionality of this compound makes it a highly useful component in the assembly of complex molecular architectures. beilstein-journals.org The piperidine nitrogen can participate in various coupling reactions, while the nitrile group offers a handle for further synthetic manipulations. This allows for the incorporation of the 4-fluoropiperidine (B2509456) motif into larger and more intricate molecular structures.

One significant application is in the synthesis of spirocyclic compounds. nih.gov Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. whiterose.ac.ukthieme-connect.de this compound can be envisioned as a precursor to spirocyclic piperidines where the C4 position serves as the spirocenter. The synthesis of such complex structures is a testament to the utility of this building block. nih.govwhiterose.ac.uk

Moreover, the strategic placement of the fluorine atom and the nitrile group allows for stereoselective transformations, leading to the synthesis of complex molecules with well-defined three-dimensional structures. The ability to control stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological activities.

The assembly of complex molecules often involves multi-step synthetic sequences. The use of pre-functionalized building blocks like this compound can significantly streamline these syntheses by providing a core structure that can be elaborated upon in a controlled and predictable manner. beilstein-journals.org

Contribution to the Field of Organofluorine Chemistry

The study and application of organofluorine compounds constitute a specialized and important sub-discipline of chemistry. wikipedia.org The unique properties of the carbon-fluorine bond, the strongest single bond in organic chemistry, impart distinct characteristics to fluorinated molecules. ucd.ie this compound contributes to this field by serving as a readily available and versatile fluorinated building block. beilstein-journals.org

The development of new synthetic methodologies for the introduction of fluorine into organic molecules is a continuous effort in organofluorine chemistry. beilstein-journals.org The availability of building blocks like this compound facilitates the exploration of new reactions and the synthesis of novel fluorinated compounds. It allows researchers to bypass the often harsh and non-selective methods of direct fluorination.

Furthermore, the study of the reactivity and properties of compounds derived from this compound adds to the fundamental understanding of how fluorine influences molecular conformation, reactivity, and biological activity. beilstein-journals.org This knowledge is crucial for the rational design of new drugs, agrochemicals, and advanced materials. The use of such building blocks is integral to advancing the frontiers of organofluorine chemistry and harnessing the unique properties of fluorine for a wide range of applications. wikipedia.org

Advanced Spectroscopic and Analytical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 4-Fluoropiperidine-4-carbonitrile, ¹H, ¹⁹F, and ¹³C NMR provide detailed information about its conformation, the electronic environment of the fluorine atom, and the carbon framework.

¹H NMR Coupling Constant Analysis for Conformational Determination

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the conformation of cyclic molecules like this compound. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which in turn defines the chair conformation of the piperidine (B6355638) ring and the axial or equatorial orientation of the substituents. researchgate.netd-nb.info

In a piperidine ring, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. These differences allow for the determination of the preferred conformation of the ring and the stereochemical relationship of its substituents. du.edu For this compound, the analysis of ¹H-¹H coupling constants can reveal the orientation of the fluorine and cyano groups. mdpi.com The complexity of these coupling patterns often requires advanced 2D NMR techniques to resolve overlapping signals and accurately measure individual coupling constants. d-nb.info

Table 1: Representative ¹H NMR Data for Substituted Piperidines

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2ax, H6ax | ~3.00 | t | J = 12.6 |

| H2eq, H6eq | ~3.20 | d | J = 10.4 |

| H3ax, H5ax | ~1.73 | d | J = 13.6 |

| H3eq, H5eq | ~2.12 | t | J = 12.6 |

Note: This table presents typical data for a substituted piperidine derivative and may not be specific to this compound. Actual values can vary based on the specific substitution pattern and solvent. nih.gov

¹⁹F NMR for Fluorine Environment Analysis and Reactivity Studies

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the local environment of the fluorine atom. biophysics.org The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic surroundings, making it an excellent tool for studying the effects of substitution and conformation. biophysics.orglabmanager.com The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from different fluorine environments, even in complex molecules. labmanager.com

In this compound, the ¹⁹F chemical shift can provide insights into the electronic effects of the cyano group and the piperidine ring. Furthermore, ¹⁹F NMR can be used to monitor reactions involving the fluorine atom or changes in its environment due to binding to a biological target. biophysics.orgnih.gov Coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) can further aid in conformational analysis. researchgate.net

Table 2: General ¹⁹F NMR Characteristics

| Parameter | Description | Significance for this compound |

| Chemical Shift | Highly sensitive to the local electronic environment. biophysics.org | Provides information on the electronic influence of the nitrile group and the piperidine ring conformation. |

| Coupling Constants | J-coupling with neighboring nuclei (e.g., ¹H). researchgate.net | Helps in determining the spatial relationship between the fluorine atom and adjacent protons, aiding conformational assignment. |

| Relaxation | Influenced by dipole-dipole interactions and chemical shift anisotropy. biophysics.org | Can provide insights into molecular dynamics and intermolecular interactions. |

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift of each signal is indicative of its chemical environment. libretexts.orglibretexts.org

For this compound, the ¹³C NMR spectrum would show distinct signals for the quaternary carbon bearing the fluorine and cyano groups, the other piperidine ring carbons, and the carbon of the nitrile group. The chemical shift of the carbon atom bonded to the fluorine (C4) will be significantly influenced by the high electronegativity of the fluorine atom, typically shifting it downfield. organicchemistrydata.org The chemical shift of the nitrile carbon is also characteristic. libretexts.org

Table 3: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift Range (ppm) | Expected Shifts in this compound |

| C-F | 70 - 90 | The C4 carbon will be in this range, influenced by both fluorine and the nitrile group. |

| Piperidine CH₂ | 20 - 50 | Carbons at positions 2, 3, 5, and 6 of the piperidine ring. pdx.edu |

| C≡N (Nitrile) | 110 - 125 | The carbon of the cyano group. |

Note: These are general ranges, and actual shifts can be influenced by the specific molecular structure and solvent. libretexts.orgpdx.edu

Mass Spectrometry for Structural Elucidation (beyond basic identification)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Beyond basic identification, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. researchgate.netchromatographyonline.com In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. rsc.org For this compound, fragmentation would likely involve the loss of the fluorine atom, the cyano group, or cleavage of the piperidine ring. libretexts.org The analysis of these fragmentation pathways can confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) |

| [M+H]⁺ | 129.0823 |

| [M+Na]⁺ | 151.0642 |

| [M+K]⁺ | 167.0381 |

| [M+NH₄]⁺ | 146.1088 |

Data obtained from PubChem for the protonated molecule and common adducts. uni.lu

Challenges and Emerging Research Directions for 4 Fluoropiperidine 4 Carbonitrile

Addressing Limitations in Current Synthetic Methodologies

Current methods for synthesizing 4-fluoropiperidine-4-carbonitrile and related structures face several challenges, including issues with regioselectivity, functional group tolerance, and atom economy.

Regioselectivity: The precise placement of the fluorine atom at the C4 position of the piperidine (B6355638) ring is a significant hurdle. Many existing fluorination methods lack the desired regioselectivity, leading to mixtures of isomers that are often difficult to separate. For instance, traditional nucleophilic fluorination reactions can be prone to side reactions and may not favor the formation of the desired 4-fluoro isomer. researchgate.net The development of new reagents and catalytic systems that can direct the fluorination specifically to the C4 position is a critical area of research. acs.org

Functional Group Tolerance: The presence of the nitrile group and the secondary amine in this compound adds another layer of complexity to its synthesis. Many potent fluorinating reagents are not compatible with these functional groups, leading to undesired side reactions or decomposition of the starting material. ethz.ch Similarly, some catalytic systems used for C-H activation or cross-coupling reactions may be intolerant to the nitrile or the N-H bond of the piperidine. chemrxiv.org This limits the scope of reactions that can be used to build up the molecular complexity of this compound derivatives.

Development of Novel and Sustainable Fluorination and Nitrile Functionalization Approaches

To address the limitations of current methods, researchers are actively exploring novel and more sustainable approaches for introducing both the fluorine atom and the nitrile group.

Sustainable Fluorination: There is a growing demand for safer and more environmentally benign fluorinating agents. researchgate.net Recent advancements include the development of new nucleophilic fluorination reagents that offer improved handling and selectivity. researchgate.net Electrophilic fluorination strategies are also being refined to allow for the direct fluorination of pre-functionalized piperidine precursors. nih.gov Furthermore, the use of transition-metal catalysis for fluorination is a promising area, with the potential for high selectivity and functional group tolerance under milder conditions. mdpi.com

Sustainable Nitrile Functionalization: The introduction of the nitrile group is another critical step where sustainability can be improved. Traditional methods often rely on toxic cyanide reagents. Electrochemical methods are emerging as a greener alternative for the α-cyanation of secondary piperidines. nih.govresearchgate.net These methods can proceed under mild conditions, tolerate a wide range of functional groups, and avoid the use of hazardous reagents. nih.gov

Exploiting Conformational Understanding for Rational Design of Derived Molecular Structures

The three-dimensional shape of a molecule is crucial for its biological activity. The introduction of a fluorine atom into the piperidine ring significantly influences its conformational preferences.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with modern technologies like flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Performing reactions in continuous flow reactors can lead to improved reaction control, enhanced safety when handling hazardous reagents, and easier scale-up. beilstein-journals.orgscielo.br For the synthesis of fluorinated heterocycles, flow chemistry can enable the use of reactive intermediates and high-energy conditions in a controlled manner. researchgate.net The development of flow-based methods for the synthesis of this compound could streamline its production and make it more accessible for research and development. evitachem.com

Automated Synthesis: Automated synthesis platforms can accelerate the drug discovery process by enabling the rapid synthesis and purification of large libraries of compounds. vghtpe.gov.tw By combining automated synthesis with the modular nature of this compound, researchers can efficiently explore the chemical space around this scaffold to identify new bioactive molecules. chemicalprocessing.com

Exploration of New Catalytic Systems for Efficiency and Selectivity.

The development of novel catalytic systems is paramount for achieving highly efficient and selective syntheses of this compound and its derivatives.

Researchers are actively investigating new catalysts to overcome the challenges associated with existing methods. This includes the exploration of rhodium and palladium catalysts for the hydrogenation of fluoropyridines, which can provide access to fluorinated piperidines with high diastereoselectivity. nih.govacs.orgmdpi.com Furthermore, the development of enantioselective catalytic methods is crucial for accessing specific stereoisomers, which often exhibit different biological activities. snnu.edu.cnmdpi.com The use of organocatalysts and hypervalent iodine catalysts also presents exciting opportunities for developing new, metal-free synthetic transformations. rsc.org The table below summarizes some of the emerging catalytic approaches.

| Catalytic Approach | Catalyst Type | Key Advantages | Relevant Compounds |

| Dearomatization-Hydrogenation | Rhodium, Palladium | High diastereoselectivity, access to all-cis-(multi)fluorinated piperidines | Melperone, Diphenidol analogues |

| Asymmetric Carbometalation | Rhodium | High enantioselectivity, broad functional group tolerance | Preclamol, Niraparib |

| Electrochemical Cyanation | ABNO (mediator) | Mild conditions, high functional group tolerance, avoids toxic cyanide reagents | α-cyanopiperidines |

| Enantioselective Fluorination | β,β-diaryl serines (organocatalyst) | High enantioselectivity for α-fluorination | α-fluorinated β-diketones |

Table 1: Emerging Catalytic Systems for the Synthesis of Fluorinated Piperidines and Related Compounds

Q & A

Q. What biological activities are associated with 4-Fluoropiperidine derivatives, and how are these assessed?

- Answer : Derivatives exhibit antimicrobial (e.g., Staphylococcus aureus inhibition) and kinase-inhibitory activity. Assays include:

- Enzyme Inhibition : IC₅₀ measurements against kinases (e.g., EGFR).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa).

Fluorine enhances metabolic stability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.